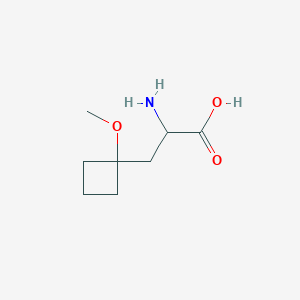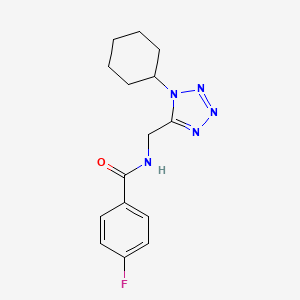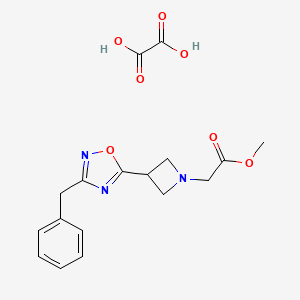
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a complex organic compound featuring a unique structure that combines an oxadiazole ring, an azetidine ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through a condensation reaction between a benzyl hydrazine derivative and an appropriate carboxylic acid or its derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
-
Azetidine Ring Formation: : The azetidine ring is usually formed via a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-amino ester, with a halogenating agent like phosphorus tribromide (PBr₃) or through intramolecular cyclization using a base like sodium hydride (NaH) in an aprotic solvent .
-
Esterification: : The ester group is introduced by reacting the intermediate compound with methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine (TEA) or pyridine .
-
Oxalate Formation: : Finally, the oxalate salt is formed by reacting the esterified product with oxalic acid or its derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives under strong oxidizing conditions such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group, forming amides or alcohol derivatives .
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: Amines, Alcohols
Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation: Benzaldehyde, Benzoic acid derivatives
Reduction: Amine derivatives
Substitution: Amides, Alcohol derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate has several applications in scientific research:
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent .
-
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes .
-
Biological Studies: : The compound can be used in studies to understand the interaction of oxadiazole and azetidine derivatives with biological targets, aiding in the design of new bioactive molecules .
-
Industrial Applications:
Wirkmechanismus
The mechanism by which Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The azetidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-1,2,4-oxadiazole: Shares the oxadiazole core but lacks the azetidine and ester functionalities.
Azetidine-1-carboxylate: Contains the azetidine ring but differs in the substituents attached to it.
Methyl 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate: Similar structure but without the benzyl group.
Uniqueness
Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is unique due to the combination of the oxadiazole and azetidine rings with an ester group, providing a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional molecule in various applications .
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQJFUGJVJYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2874134.png)

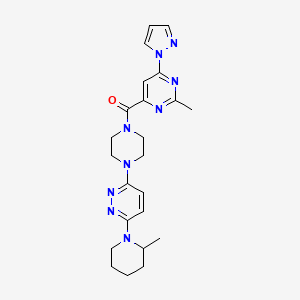
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)
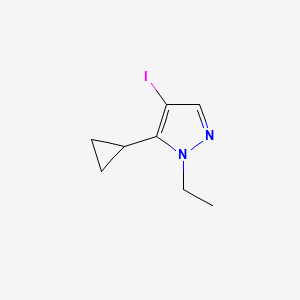
![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)
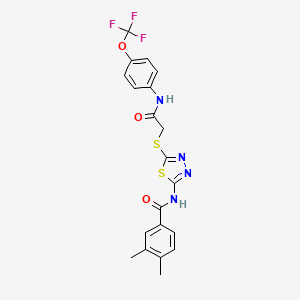
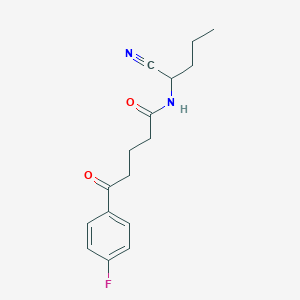
![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)
![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)
![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)
